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Compound of Interest

Compound Name: OICR-9429-N-C2-NH2

Cat. No.: B12429220

Application Notes and Protocols for OICR-9429-
Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and in vivo
applications of PROTACSs utilizing the WDRS5 inhibitor OICR-9429 as a warhead. Detailed
protocols for key experiments are provided to facilitate research and development of this
promising class of targeted protein degraders.

Introduction

Proteolysis-targeting chimeras (PROTACS) are heterobifunctional molecules that harness the
cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. OICR-
9429 is a potent and selective small-molecule inhibitor of WD40-repeat domain 5 (WDR5), a
key component of the MLL/SET histone methyltransferase complexes. By incorporating OICR-
9429 as a warhead, PROTACSs can be designed to specifically target WDR5 for degradation,
offering a powerful therapeutic strategy for cancers dependent on WDRS5 activity, such as those
with MLL rearrangements. This document details the applications and relevant protocols for
notable OICR-9429-based PROTACS, including MS33, MS67, and MS40.

Mechanism of Action
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OICR-9429-based PROTACSs function by simultaneously binding to WDR5 via the OICR-9429
moiety and to an E3 ubiquitin ligase (e.g., VHL or Cereblon) through a separate ligand. This
proximity induces the formation of a ternary complex, leading to the polyubiquitination of WDR5
and its subsequent degradation by the 26S proteasome. The degradation of WDRS5 disrupts its
role in chromatin modification and gene transcription, ultimately leading to anti-proliferative and
apoptotic effects in cancer cells.
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Caption: Mechanism of OICR-9429-based PROTACSs.

Quantitative Data Summary

The following tables summarize the key quantitative data for prominent OICR-9429-based

PROTACSs.

Table 1: In Vitro Degradation and Binding Affinity

E3
WDR5 .
E3 o Ligase
PROTA ] DC50 Dmax Cell Binding e
Target Ligase . . Binding
C . (nM) (%) Line Affinity o
Ligand Affinity
(Kd, nM)
(Kd, nM)
140
MS67 WDR5 VHL 3.7 94 MV4;11 63 (vCB
complex)
MS33 WDR5 VHL 260 >90 MV4;11 N/A N/A
WDRS5,
MS40 CRBN N/A N/A MV4;11 N/A N/A
IKZF1/3

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; VCB: VHL-

ElonginC-ElonginB complex; N/A: Data not available in the provided search results.

Table 2: In Vitro Anti-proliferative Activity

PROTAC GI50 (nM) Cell Line Cancer Type
MLL-rearranged Acute
MS67 15 MV4;11 _ _
Myeloid Leukemia
MLL-rearranged Acute
MS67 38 EOL-1
Myeloid Leukemia
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GI50: Half-maximal growth inhibition concentration.

Table 3: In Vivo Efficacy of MS67

. Dosage and o
Animal Model . . Key Findings
Administration

_ _ _ Significant tumor growth
75 mg/kg, intraperitoneal (i.p.), = =
MV4;11 Xenogratft ) ) inhibition and prolonged
twice daily, 5 days/week )
survival.

) ) ) Significant tumor growth
100 mg/kg, i.p., twice daily, 5 o
AML PDX Model inhibition and prolonged
days/week ]
survival.

PDX: Patient-Derived Xenograft.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blotting for WDR5 Degradation

This protocol outlines the procedure for assessing the degradation of WDRS5 in cultured cells
following treatment with an OICR-9429-based PROTAC.

Western Blot Workflow

4. SDS-PAGE)—»(S. Protein TransfeD—VG. Immunob\omng]—b[l Detection &Analysis]

3. Protein Quantification
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Click to download full resolution via product page
Caption: Western Blotting Workflow for Protein Degradation.

Materials:
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e Cancer cell line of interest (e.g., MV4;11)

o Complete cell culture medium

« OICR-9429-based PROTAC (e.g., MS67)

e DMSO (vehicle control)

e Proteasome inhibitor (e.g., MG132 or carfilzomib) as a control

o Phosphate-buffered saline (PBS)

o RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e Laemmli sample buffer

e SDS-PAGE gels

 PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-WDR5, anti-GAPDH or anti-B3-actin (loading control)
o HRP-conjugated secondary antibody

o ECL Western Blotting Substrate

e Chemiluminescence imaging system

Procedure:

o Cell Seeding and Treatment:
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o Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of
harvest.

o Allow cells to adhere overnight.

o Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 uM) for a specified time
(e.g., 18 hours). Include a vehicle control (DMSO) and a positive control for proteasome
inhibition (co-treatment with PROTAC and a proteasome inhibitor).

Cell Lysis:

o After treatment, wash cells with ice-cold PBS.

o Lyse the cells with ice-cold RIPA buffer.

o Centrifuge the lysates to pellet cell debris and collect the supernatant.
Protein Quantification:

o Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Protein Transfer:

o Normalize protein amounts and prepare samples with Laemmli buffer.

o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Immunoblotting:

[e]

Block the membrane with blocking buffer for 1 hour at room temperature.

o

Incubate the membrane with the primary anti-WDRS5 antibody overnight at 4°C.

[¢]

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

[¢]

Wash the membrane again.

Detection and Analysis:
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o Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

o Strip the membrane and re-probe with an anti-GAPDH or anti--actin antibody as a
loading control.

o Quantify band intensities to determine the percentage of WDRS5 degradation relative to the
vehicle control.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP levels, which is an indicator of
metabolically active cells.

Materials:
o Cancer cell line of interest
o Complete cell culture medium
o Opaque-walled 96-well plates
» OICR-9429-based PROTAC
« DMSO
o CellTiter-Glo® Luminescent Cell Viability Assay kit
e Luminometer
Procedure:
e Cell Seeding:
o Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
e Compound Treatment:

o Prepare serial dilutions of the PROTAC in cell culture medium.
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o Add the diluted PROTAC to the wells. Include a vehicle control (DMSO).

e |ncubation:

o Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

o Assay Procedure:

[¢]

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

o

Add CellTiter-Glo® reagent to each well.

[e]

Mix the contents on an orbital shaker to induce cell lysis.

o

Incubate at room temperature to stabilize the luminescent signal.
o Data Acquisition:
o Measure the luminescence using a luminometer.

o Calculate the half-maximal growth inhibitory concentration (G150) by plotting the
luminescence signal against the logarithm of the compound concentration.

Protocol 3: In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an OICR-
9429-based PROTAC in a mouse xenograft model.

In Vivo Xenograft Workflow }

E[l Cell ImplantatiorD—b[z. Tumor Growth & Random\zatioD—bG. Treatment Admimstra’tioD—bG. Tumor Volume & Body Weight Momtorin@—»[& Endpoint Analysis]

Click to download full resolution via product page

Caption: In Vivo Xenograft Study Workflow.
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Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG)

e Cancer cell line (e.g., MV4;11) or patient-derived tumor fragments
o Matrigel (optional)

* OICR-9429-based PROTAC

» Vehicle for in vivo administration

» Calipers for tumor measurement

» Animal balance

Procedure:

Cell Implantation:

o Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 1076 cells in PBS,
optionally mixed with Matrigel) into the flank of each mouse.

Tumor Growth and Randomization:
o Monitor tumor growth regularly using calipers.

o When tumors reach a predetermined size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.

Treatment Administration:

o Administer the PROTAC (e.g., MS67 at 75 mg/kg) or vehicle via the specified route (e.g.,
intraperitoneal injection) and schedule (e.g., twice daily, 5 days a week).

Monitoring:

o Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
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e Endpoint Analysis:

o Continue treatment until tumors in the control group reach a predetermined endpoint or for
a specified duration.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
Western blotting to confirm WDRS5 degradation, immunohistochemistry).

o Analyze the data to determine the effect of the PROTAC on tumor growth and overall

survival.

Disclaimer: These protocols provide a general framework. Researchers should optimize the
conditions for their specific experimental setup and adhere to all relevant institutional and
national guidelines for laboratory and animal research.

 To cite this document: BenchChem. [in vitro and in vivo applications of OICR-9429-based
PROTACSs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12429220#in-vitro-and-in-vivo-applications-of-oicr-
9429-based-protacs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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